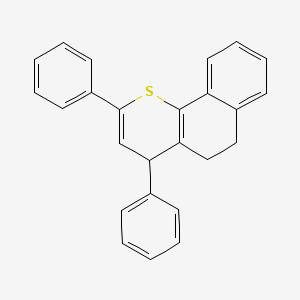
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran is a heterocyclic compound that contains sulfur and is part of the thiopyran family. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . This method is efficient and allows for the synthesis of the compound under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Aplicaciones Científicas De Investigación
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.
Mecanismo De Acción
The mechanism of action of 2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of the research .
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-e][1,3]oxazines: These compounds share a similar naphtho core structure and are studied for their anti-inflammatory properties.
Benzofurans: These compounds have a similar fused ring structure and are known for their anticancer and antimicrobial activities.
Uniqueness
2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran is unique due to its sulfur-containing thiopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
Propiedades
Número CAS |
65193-63-7 |
|---|---|
Fórmula molecular |
C25H20S |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2,4-diphenyl-5,6-dihydro-4H-benzo[h]thiochromene |
InChI |
InChI=1S/C25H20S/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25/h1-14,17,23H,15-16H2 |
Clave InChI |
JJQWOBQGGGPYDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=CC=C31)SC(=CC2C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


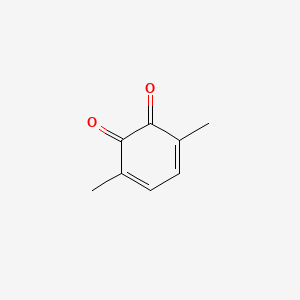
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
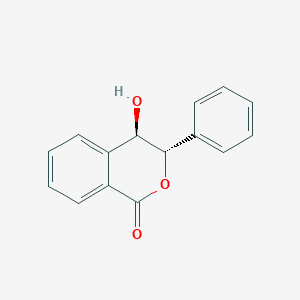

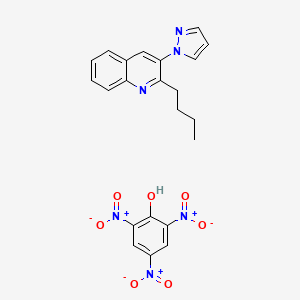
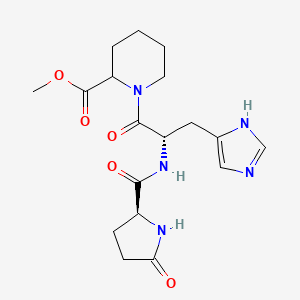
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)

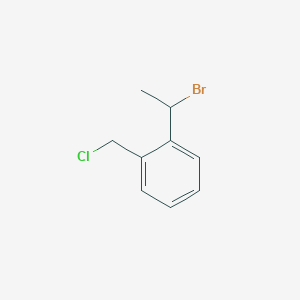
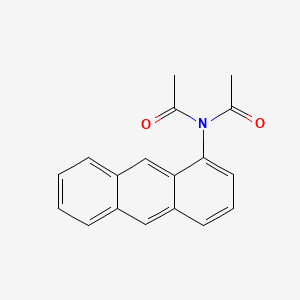
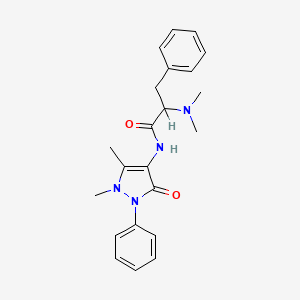

![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
